Flucindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCRITWFOVSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866001 | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-09-0, 40594-13-6, 60481-01-8 | |
| Record name | Flucindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUCINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CYU0D0S8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT65UC53TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYM8M8P5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Flucindole and Its Analogs
Established Synthetic Routes for Flucindole Core Structure
The core structure of this compound, a tetrahydrocarbazole, is typically constructed through variations of the Fischer indole (B1671886) synthesis. This well-known reaction is a cornerstone in the synthesis of indole derivatives. ncats.iowikipedia.org
Approaches Involving Substituted Phenylhydrazine Intermediates
A primary route to the this compound core involves the Fischer indole condensation utilizing substituted phenylhydrazines. Phenylhydrazine itself is a key reagent in the synthesis of indoles and their derivatives. ncats.iowikipedia.org In the case of this compound, a substituted phenylhydrazine, likely bearing a fluorine atom on the phenyl ring, is a crucial starting material. The condensation reaction typically occurs with a cyclohexanone (B45756) derivative to form the tetrahydrocarbazole ring system. archive.orgderpharmachemica.comjoac.info
Utilization of 4-Hydroxycyclohexanone (B83380) in Synthetic Pathways
An alternative, yet related, synthetic pathway for this compound involves the use of 4-hydroxycyclohexanone as a key intermediate. archive.orgtheswissbay.ch This approach also employs a Fischer condensation with a substituted phenylhydrazine. archive.orgtheswissbay.ch The initial product of this condensation is a tetrahydrocarbazole derivative containing a hydroxyl group at the position corresponding to the 4-hydroxy group of the cyclohexanone. archive.orgtheswissbay.ch This hydroxyl group is then typically modified in subsequent steps to arrive at the final this compound structure. archive.orgtheswissbay.ch Methods for synthesizing 4-hydroxycyclohexanone itself have been reported, often involving the oxidation or deprotection of substituted cyclohexanols or ketals. chemicalbook.comprepchem.com
Development of Tetrahydrocarbazole Synthesis Protocols
The synthesis of tetrahydrocarbazoles, including the core structure of this compound, has been the subject of various protocol developments. These methods often involve the reaction of cyclohexanones or their protected forms (ketals) with substituted hydrazine (B178648) hydrochlorides. derpharmachemica.comjoac.info Acidic conditions are commonly employed to facilitate the cyclization and indole formation. derpharmachemica.comjoac.info Efficient and high-yielding processes for the synthesis of substituted tetrahydrocarbazoles using aqueous sulfuric acid have been developed. derpharmachemica.com
Strategies for the Preparation of this compound Derivatives
The preparation of this compound derivatives involves modifications to the core structure or the attached functional groups. While specific details on this compound derivatives are less prevalent in the provided snippets compared to related compounds like Fluconazole, general strategies for synthesizing azole and indole derivatives can be applied or explored. These strategies often involve:
Modification of the aromatic ring: Introducing different substituents on the phenyl ring of the tetrahydrocarbazole core. nih.govmdpi.com
Modification of the heterocyclic rings: Altering the substitution patterns on the indole nitrogen or the saturated ring.
Introduction of new functional groups: Adding various chemical functionalities through reactions like alkylation, acylation, or amination at different positions of the molecule. nih.gov
Research on related antifungal azoles like Fluconazole highlights strategies such as modifications to the aromatic ring and the attached azole moieties to enhance activity or alter pharmacokinetic properties. nih.govnih.govnih.govmdpi.com These approaches provide a framework for potential strategies in synthesizing this compound analogs with modified properties.
Advances in Reaction Conditions and Yield Optimization
Advances in synthetic methodologies aim to improve efficiency, yield, and purity, while also considering environmental impact. For the synthesis of tetrahydrocarbazoles, including the this compound core, optimization efforts have focused on identifying suitable acidic catalysts and reaction media. derpharmachemica.comjoac.info For instance, the use of aqueous sulfuric acid has been reported to provide high yields in the synthesis of substituted tetrahydrocarbazoles. derpharmachemica.com
While specific data on optimized yields for every step of this compound synthesis is not extensively detailed in the provided information, the general trend in chemical synthesis involves exploring various parameters such as temperature, reaction time, solvent, and catalyst loading to maximize product yield and minimize by-product formation. gsconlinepress.com The development of flow chemistry techniques has also shown promise in optimizing reaction conditions for the synthesis of pharmaceutical compounds by allowing for precise control over reaction parameters and potentially reducing reaction times and improving yields. researchgate.netelveflow.com
Data from the synthesis of substituted tetrahydrocarbazoles using phenyl hydrazine and cyclohexanone in polyethylene (B3416737) glycol at elevated temperatures (110-120 °C) with reaction times of 5-10 hours have shown product yields ranging between 88-94%. joac.info Similarly, using 10% aqueous sulfuric acid at 90°C for 90-30 minutes resulted in yields of 92-97% for 6-substituted 3-hydroxy tetrahydrocarbazoles. derpharmachemica.com
| Synthetic Method | Key Reagents | Conditions | Reported Yield Range |
| Tetrahydrocarbazole synthesis (General) | Substituted phenyl hydrazine, Cyclohexanone | Poly Ethylene Glycol, 110-120°C, 5-10 h | 88-94% joac.info |
| 6-substituted 3-hydroxy tetrahydrocarbazole synthesis | Substituted hydrazine hydrochlorides, Cyclohexanones | 10% aqueous sulfuric acid, 90°C, 90-30 min | 92-97% derpharmachemica.com |
| This compound synthesis (via 4-hydroxycyclohexanone intermediate) | Substituted phenyl hydrazine, 4-hydroxycyclohexanone | Fischer condensation conditions, subsequent steps | Not specified archive.orgtheswissbay.ch |
| This compound synthesis (via functionalized cyclohexanone and phenyl hydrazine) | Functionalized cyclohexanone, Substituted phenyl hydrazine | Fischer indole condensation conditions | Not specified archive.org |
Further research and optimization efforts continue to explore novel catalysts, milder reaction conditions, and more sustainable synthetic routes for this compound and its analogs.
Pharmacological Characterization at the Molecular and Cellular Level
Ligand Binding Studies and Receptor Affinities
Quantitative data from ligand binding studies for Flucindole are scarce. However, its activity at various neuroreceptors has been qualitatively described.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2)
Studies have shown that this compound can displace the binding of [3H]spiperone in laboratory settings. nih.gov This finding is a strong indicator that this compound acts as an antagonist at the dopamine D2 receptor. nih.gov The displacement of a radiolabeled ligand like spiperone (B1681076) is a standard method to identify a compound's interaction with a specific receptor. nih.gov However, specific binding affinity values (such as the inhibition constant, Ki) for this compound at the D2 receptor are not documented in the available literature. For context, its related compound, ciclindole, also acts as a dopamine D2 receptor antagonist, though its affinity is described as weak, falling within the low micromolar range. wikipedia.org
Serotonin (B10506) Receptor Subtype Interactions
There is no specific information available in the reviewed literature regarding the direct interaction of this compound with serotonin receptor subtypes. Its structural relative, ciclindole, has shown some affinity for the serotonin S1 and S2 receptors, although this affinity is also reported to be weak. wikipedia.org
GABA Receptor Binding (e.g., GABA(B))
No data is available in the public domain regarding the binding of this compound to any GABA receptor subtypes.
Adenosine (B11128) Receptor Binding
There is no available information on the interaction or binding affinity of this compound with adenosine receptors.
Quantitative Radioligand Binding Assays
Due to the limited publicly available research on this compound, no data tables from quantitative radioligand binding assays can be provided. Such assays would be necessary to determine precise Ki values, which represent the concentration of the drug that would bind to 50% of the receptors in the absence of the radioligand, thereby quantifying the drug's affinity for the receptor.
Investigation of Molecular Mechanisms of Action
The primary molecular mechanism of action suggested for this compound is the antagonism of dopamine D2 receptors. nih.gov This is inferred from its ability to displace [3H]spiperone and its classification as a neuroleptic. nih.gov Antagonism of D2 receptors is a hallmark of many antipsychotic drugs. This action is believed to be responsible for their therapeutic effects in conditions characterized by excessive dopaminergic activity. The elevation of dopamine metabolites in the striatum, as observed with this compound, further supports its role as a dopamine receptor antagonist. nih.gov Beyond this, detailed information on the downstream signaling pathways and other potential molecular targets of this compound is not available in the current body of scientific literature.
Receptor Agonism and Antagonism Profile
The primary mechanism of action identified for this compound is its antagonism of dopamine D2 receptors. researchgate.net This characteristic is supported by in vitro studies demonstrating its ability to displace the binding of [3H]spiperone, a radioligand with high affinity for D2 receptors. nih.gov This displacement indicates a direct interaction with and blockade of these receptors.
While specific binding affinity values (e.g., Ki or IC50) for this compound are not extensively documented in publicly available literature, its potency has been compared to its non-fluorinated counterpart, ciclindole. This compound is reported to be approximately five to ten times more potent than ciclindole. Ciclindole itself displays weak affinity for dopamine D2 receptors, as well as for α1-adrenergic and serotonin S1 and S2 receptors. This suggests that this compound likely interacts with these same receptor systems, but with a significantly higher affinity, consistent with its classification as a more potent neuroleptic.
Table 1: Comparative Receptor Binding Profile Inference
| Receptor | Ciclindole Affinity | Inferred this compound Affinity |
|---|---|---|
| Dopamine D2 | Weak | Moderate to High |
| α1-Adrenergic | Weak | Low to Moderate |
| Serotonin S1 | Weak | Low to Moderate |
| Serotonin S2 | Weak | Low to Moderate |
This table is an inference based on the reported relative potency of this compound to Ciclindole.
Modulation of Neurotransmitter Systems
Monoamines:
The most definitive evidence of this compound's activity on neurotransmitter systems lies within the dopaminergic pathways. Studies in animal models have shown that this compound administration leads to an elevation of dopamine metabolites in the striatum. nih.gov This increase in metabolites, such as homovanillic acid (HVA), is a classic indicator of dopamine D2 receptor blockade. nih.gov By antagonizing the presynaptic autoreceptors and postsynaptic receptors, neuroleptics disrupt the negative feedback loop that normally regulates dopamine synthesis and release, leading to an increased turnover of dopamine. nih.gov
Glutamate (B1630785) and GABA:
There is currently no specific research available that details the direct effects of this compound on the glutamate or gamma-aminobutyric acid (GABA) neurotransmitter systems.
Intracellular Signaling Pathway Perturbations
Detailed studies on the specific intracellular signaling pathways perturbed by this compound are not available in the current body of scientific literature. As a dopamine D2 receptor antagonist, it can be hypothesized that this compound's actions would primarily affect signaling cascades coupled to this G protein-coupled receptor (GPCR). D2 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of potassium and calcium ion channels. By blocking these receptors, this compound would be expected to disinhibit adenylyl cyclase, thereby influencing downstream signaling pathways regulated by cAMP and protein kinase A (PKA). However, without direct experimental evidence, this remains a theoretical projection based on its known receptor target.
Preclinical Investigations of Flucindole in Biological Systems
In Vitro Pharmacological Profiling
In vitro studies are fundamental in the preclinical assessment of a compound, allowing for the examination of its direct interactions with biological components such as receptors, enzymes, and tissue preparations outside of a living organism qima-lifesciences.com.
Cell-Based Receptor Functional Assays
Cell-based receptor functional assays are commonly employed to determine the activity of a compound at specific cellular receptors thermofisher.combmglabtech.combmglabtech.com. These assays can assess the ability of a compound to bind to a receptor and either activate (agonist) or block (antagonist) its downstream signaling pathways thermofisher.combmglabtech.com. Flucindole has been shown to displace the binding of [3H]s piperone in vitro nih.gov. [3H]s piperone is a radioligand commonly used to label dopamine (B1211576) D2 receptors. This displacement indicates that this compound interacts with binding sites recognized by [3H]s piperone, consistent with its identification as a D2 receptor antagonist researchgate.net.
While specific detailed data tables from cell-based functional assays for this compound were not extensively found in the provided search results, the displacement of radioligand binding is a key initial step in characterizing receptor interaction. Competitive binding assays, for instance, measure the ability of an unlabeled compound to compete with a radiolabeled or fluorescent ligand for binding sites on a receptor, allowing for the determination of binding affinity (e.g., Ki values) thermofisher.combmglabtech.combmglabtech.comnih.gov.
Neurochemical Analysis in Tissue Preparations
Neurochemical analysis in tissue preparations involves measuring the levels or activity of neurotransmitters, their metabolites, or related enzymes in isolated tissues or brain slices criver.commdpi.comnih.govnih.gov. This approach can reveal how a compound affects neurochemical signaling directly within neural tissue. Studies have demonstrated that this compound elevated striatal dopamine metabolites in rats and mice nih.gov. The striatum is a brain region heavily involved in motor control and reward, receiving significant dopaminergic innervation. Elevated levels of dopamine metabolites can suggest altered dopamine synthesis, release, reuptake, or metabolism. Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or tandem mass spectrometry are standard methods for quantifying neurotransmitters and metabolites in tissue samples criver.commdpi.comnih.gov.
In Vivo Studies in Animal Models
Animal Models for Neurobiological Research (e.g., insect, snail nervous systems)
Invertebrate models, such as insects and snails, offer simpler nervous systems that can be advantageous for studying fundamental neurobiological mechanisms and the effects of compounds on neuronal circuits ncsu.edumolluscs.atuobabylon.edu.iqemory.edumolluscs.atweebly.comuni-muenster.deelifesciences.org. Their relatively simple neural networks and identifiable neurons can facilitate detailed analysis of synaptic transmission, neuronal excitability, and rhythmic behaviors emory.edumolluscs.at. Despite their utility in general neurobiological research, specific preclinical investigations of this compound using insect or snail nervous systems were not found in the provided information.
Behavioral Phenotyping in Preclinical Models
Behavioral phenotyping in preclinical animal models is a critical component of investigating the potential therapeutic effects and mechanisms of action of novel compounds, particularly those intended for neuropsychiatric conditions nih.govresearchgate.netnih.gov. These studies aim to characterize the behavioral changes induced by a compound and relate them to aspects of human disorders researchgate.net.
This compound has been mentioned in the context of preclinical animal models relevant to psychiatric research. Specifically, it has been listed in relation to standard animal models used to study schizophrenia symptoms google.com. Furthermore, this compound has been associated with studies involving marble burying behavior in rats googleapis.com. Marble burying is considered a behavioral assay that can be relevant as a model for certain conditions googleapis.com.
Comprehensive behavioral phenotyping involves a battery of tests designed to assess various domains, including anxiety-like behavior, depression-like behavior, locomotor activity, social interaction, and cognitive function wuxibiology.comviennabiocenter.org. The specific findings regarding this compound's effects across such a comprehensive battery are not extensively detailed in the readily available search results. However, its inclusion in lists of compounds studied in models related to schizophrenia and behaviors like marble burying suggests that investigations into its behavioral profile in rodents have been conducted google.comgoogleapis.com. Methodological considerations for optimizing behavioral assays in preclinical models emphasize the importance of trained personnel, appropriate control groups, and careful consideration of variables such as handling and stress nih.gov.
Electrophysiological Recordings in Animal Brain Regions
Electrophysiological recordings in animal brain regions are essential for understanding how compounds influence neuronal activity and circuit function plos.orgnih.govfrontiersin.orgneuro-marseille.orgmdpi.comblackrockneurotech.comnih.govyoutube.comresearchgate.net. These techniques allow researchers to measure the electrical signals of neurons, providing insights into synaptic transmission, neuronal excitability, and network dynamics frontiersin.orgyoutube.com. In vivo electrophysiology, in particular, enables the recording of neural activity in the intact brain of behaving animals plos.orgneuro-marseille.orgmdpi.comblackrockneurotech.com.
While this compound is classified as an antipsychotic and is related to ciclindole, which has been shown to displace spiperone (B1681076) binding (indicating dopamine D2 receptor antagonism) and elevate dopamine levels in the striatum wikipedia.org, specific detailed findings from electrophysiological recordings directly investigating the effects of this compound on neuronal activity in animal brain regions are not extensively described in the provided search results.
Computational and Theoretical Studies of Flucindole
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and dynamics simulations are valuable computational techniques used to predict the binding affinity and dynamic interactions between a small molecule, such as Flucindole, and a biological target, such as a protein receptor. These methods can help elucidate the likely binding pose, key interactions, and conformational changes that occur upon ligand binding.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations provide a theoretical basis for understanding the electronic structure, properties, and reactivity of molecules. These calculations can yield insights into parameters such as molecular orbitals, electrostatic potential, and reactivity indices, which can be correlated with a compound's biological activity.
This compound has been included in studies utilizing quantum chemistry calculations to analyze the electron transfer properties of dopaminergic agents. These studies employed Density Functional Theory (DFT) calculations to examine parameters such as electrodonating and electroaccepting powers (ω⁻ and ω⁺) researchgate.netnih.gov. This compound is classified as a D2 antagonist within this computational framework. The calculated values for this compound's electrodonating power (ω⁻) and electroaccepting power (ω⁺) are reported as 1.10 and 4.51, respectively researchgate.netnih.gov. These values are part of a larger analysis aiming to understand the relationship between electron transfer properties and the mechanism of action of dopaminergic compounds researchgate.netnih.gov. The study suggests that electron acceptance capacity might be related to drug potency, with better electron acceptors potentially being more potent researchgate.net. Global softness, another reactivity parameter, was also found to correlate with potency, where molecules with greater global softness are more polarizable and exhibit higher potency researchgate.net.
The quantum chemical calculations provide theoretical descriptors that can contribute to understanding this compound's behavior at the molecular level and its potential interactions with biological systems based on its electronic characteristics.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves creating an abstract representation of the essential molecular features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, ionizable groups) that a set of ligands must possess to bind to a specific biological target. These models can then be used in virtual screening to search large databases of chemical compounds to identify potential new ligands with similar activity profiles.
This compound's chemical structure is present in various molecular databases msu.rugoogleapis.comsahealth.sa.gov.augoogle.comphysionet.orgjustia.comwikipedia.orgaminer.cnwikipedia.orgarchive.org. The availability of its structure in these databases makes it accessible for inclusion in virtual screening campaigns. While specific published studies detailing the development of a pharmacophore model for this compound or the results of virtual screening campaigns where this compound was identified as a hit were not found in the provided search results, the compound's presence in searchable databases indicates its potential for use in such computational drug discovery workflows. Computational methods like geometric docking have been used to search molecular databases for potential ligands of enzymes like MAO A, and this compound is listed among compounds considered in such contexts msu.ru. This highlights the general application of these techniques to compounds like this compound.
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Preclinical Disposition
Predictive ADME modeling utilizes computational algorithms to estimate how a compound is likely to be absorbed, distributed, metabolized, and excreted within a biological system. These predictions are crucial in preclinical drug development for assessing the potential in vivo behavior of a compound.
Future Directions and Research Gaps for Flucindole
Exploration of Novel Therapeutic Targets Based on Preclinical Findings
Preclinical research on Flucindole has indicated interactions with dopamine (B1211576) D2 receptors. lmunet.eduresearchgate.net While initially explored as a potential neuroleptic lmunet.edu, the precise and full spectrum of its molecular targets may warrant further investigation. Future research could focus on employing advanced screening techniques to identify additional receptors, enzymes, or transporters that this compound interacts with, beyond the established dopamine D2 activity. researchgate.net Understanding these potential off-targets or novel interactions could reveal new therapeutic avenues or help explain observed pharmacological effects in preclinical models. For instance, if this compound shows affinity for other neurotransmitter systems or signaling pathways, this could suggest potential applications in different neurological or psychiatric conditions.
Development of Advanced Synthetic Methodologies for Analogs
The exploration of this compound's therapeutic potential and its use as a research probe necessitates the ability to synthesize the compound and its structural analogs efficiently. nih.gov Developing advanced synthetic methodologies is crucial for creating a diverse library of this compound derivatives. nih.gov This would allow for comprehensive structure-activity relationship (SAR) studies to understand how modifications to the this compound structure impact its binding affinity and functional activity at its targets. nih.gov Research gaps exist in developing more atom-economical, environmentally friendly, and scalable synthetic routes for this compound and its complex analogs. nih.gov Techniques such as flow chemistry, organocatalysis, and asymmetric synthesis could be explored to improve the efficiency and sustainability of analog synthesis. nih.gov
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of this compound's effects at a systems level, integrating multi-omics data is a critical future direction. nih.govuv.esquanticate.comfrontiersin.org While traditional research might focus on a single type of molecular data (e.g., receptor binding), multi-omics approaches combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological processes. nih.govquanticate.com Applying multi-omics to studies involving this compound in preclinical models could help elucidate the downstream effects of its target interactions on gene expression, protein profiles, and metabolic pathways. nih.govquanticate.comfrontiersin.org This could reveal complex biological networks modulated by this compound and identify potential biomarkers of its activity or efficacy. quanticate.comfrontiersin.org A significant research gap lies in the computational and statistical methods required to effectively integrate and interpret these diverse datasets in the context of this compound's mechanism of action. nih.govuv.es
Translational Research Opportunities in Preclinical Models (Excluding Clinical Translation)
Translational research, specifically within preclinical settings, offers significant opportunities to bridge the gap between basic scientific discoveries and potential clinical applications, without involving human subjects. nih.govpremierconsulting.comcriver.comnih.gov For this compound, this involves utilizing relevant preclinical models to study its effects on complex behaviors and physiological processes. nih.govcriver.comnih.govcancer.gov Given its historical context in neuropharmacology, preclinical models of neurological or psychiatric conditions could be employed to assess this compound's potential therapeutic effects. lmunet.eduresearchgate.net This could include studies in animal models of conditions where dopamine signaling is implicated. researchgate.net Research gaps exist in establishing standardized and highly predictive preclinical models that accurately reflect aspects of human diseases relevant to this compound's potential targets. nih.govnih.gov Furthermore, investigating the pharmacokinetics and pharmacodynamics of this compound in these models is essential for informing future research directions. drugbank.comiconeus.com
Application of this compound as a Research Probe in Neuropharmacology
Beyond its potential as a therapeutic agent, this compound can serve as a valuable research probe to investigate the roles of its target receptors, particularly dopamine D2 receptors, in complex neurobiological circuits and behaviors. lmunet.eduresearchgate.netresearchgate.net As a research probe, this compound can be used in in vitro and in vivo experiments to selectively modulate the activity of its targets and observe the resulting effects on neuronal function, signaling pathways, and behavior. northwestern.edujeongresearch.orgnih.gov This can help researchers dissect the specific contributions of these targets to various neuropharmacological phenomena. iconeus.com Future directions include utilizing this compound in conjunction with advanced neurotechnologies, such as optogenetics or chemogenetics, and sophisticated neural recording techniques to precisely map the circuitry and behavioral consequences of modulating its targets. northwestern.edujeongresearch.orgnih.gov A research gap lies in the potential need for more selective or potent this compound analogs to serve as highly specific probes for particular receptor subtypes or states.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused and feasible research question to investigate Flucindole's mechanism of action?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring alignment with pharmacological hypotheses. For example: "In rodent models (P), how does this compound (I) compared to placebo (C) alter dopamine receptor binding (O) over 28 days (T)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's robustness . Pilot studies and literature reviews are critical to confirm data availability and methodological alignment .
Q. What experimental design considerations are critical for assessing this compound's pharmacokinetics in preclinical studies?
- Methodological Answer :
- Variables : Define independent (e.g., dose, administration route) and dependent variables (e.g., plasma concentration, half-life).
- Controls : Include vehicle controls and comparator compounds.
- Sample Size : Use power analysis to determine adequate sample sizes, minimizing Type I/II errors.
- Ethical Compliance : Obtain institutional animal care committee approvals and document protocols for reproducibility .
- Data Collection : Use validated assays (e.g., HPLC-MS) and pre-test instruments to ensure reliability .
Q. How can analytical methods for quantifying this compound in biological matrices be validated?
- Methodological Answer : Follow ICH Q2(R1) guidelines to assess:
- Linearity : Test across expected concentration ranges (e.g., 1–100 ng/mL).
- Precision/Accuracy : Perform intra-day and inter-day replicates with spiked samples.
- LOD/LOQ : Determine via signal-to-noise ratios.
- Specificity : Confirm no interference from metabolites .
- Suggested Data Table :
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥0.99 | 0.995 |
| Precision (%RSD) | ≤15% | 8.2% |
Advanced Research Questions
Q. How can contradictions in this compound's reported efficacy across in vivo and in vitro studies be resolved?
- Methodological Answer :
- Systematic Review : Collate studies using PRISMA guidelines to identify methodological disparities (e.g., dosing regimens, model organisms) .
- Meta-Regression : Analyze covariates like sample size or publication year to quantify bias.
- Orthogonal Validation : Replicate key findings using alternative assays (e.g., electrophysiology alongside receptor binding assays) .
Q. What strategies optimize in vitro models for studying this compound's receptor-binding kinetics?
- Methodological Answer :
- High-Throughput Screening : Use radioligand displacement assays with varying pH/temperature to assess binding affinity.
- Kinetic Modeling : Apply the two-state model to differentiate association/dissociation rates.
- Negative Controls : Include non-specific binding wells (e.g., excess unlabeled ligand) .
- Suggested Data Table :
| Condition (pH) | Kd (nM) | Bmax (fmol/mg) |
|---|---|---|
| 7.4 | 2.3 | 450 |
| 6.8 | 5.1 | 320 |
Q. How should longitudinal studies be designed to evaluate this compound's long-term neurobehavioral effects?
- Methodological Answer :
- Cohort Design : Stratify subjects by baseline biomarkers (e.g., CSF dopamine levels).
- Repeated Measures : Schedule assessments at 0, 6, and 12 months to track changes.
- Attrition Mitigation : Use intent-to-treat analysis and incentives to retain participants.
- Statistical Models : Apply mixed-effects models to account for individual variability .
Data Contradiction and Validation
Q. What analytical approaches address discrepancies in this compound's metabolic stability across species?
- Methodological Answer :
- Cross-Species Microsomal Assays : Compare hepatic clearance rates in human, rat, and dog microsomes.
- CYP Inhibition Screening : Identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6).
- Computational Modeling : Use PBPK models to extrapolate in vitro data to in vivo outcomes .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity studies?
- Methodological Answer :
- Protocol Standardization : Document reaction conditions (e.g., solvent, temperature, catalysts).
- Characterization : Require NMR (¹H, ¹³C), HRMS, and HPLC purity ≥95% for all analogs.
- Peer Review : Share synthetic procedures via platforms like Protocols.io to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
